molecular formula C13H14FeO-6 B13752765 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

Cat. No.: B13752765
M. Wt: 242.09 g/mol
InChI Key: TYSBPDDRFBNBFV-UHFFFAOYSA-N
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Description

Propionylferrocene: is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3) . It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionylferrocene can be synthesized through the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

(C5H5)2Fe+CH3CH2COCl(C5H5)(C5H4)Fe(COCH2CH3)+HCl(C5H5)2Fe + CH3CH2COCl \rightarrow (C5H5)(C5H4)Fe(COCH2CH3) + HCl (C5H5)2Fe+CH3CH2COCl→(C5H5)(C5H4)Fe(COCH2CH3)+HCl

Industrial Production Methods: While specific industrial production methods for propionylferrocene are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Propionylferrocene undergoes various types of chemical reactions, including:

    Oxidation: Propionylferrocene can be oxidized to form the corresponding ferricenium ion.

    Reduction: It can be reduced back to ferrocene under appropriate conditions.

    Substitution: The propionyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.

Major Products:

Scientific Research Applications

Propionylferrocene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in applications that require electron transfer processes. In biological systems, the redox properties of propionylferrocene can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly useful in the development of anticancer drugs, where the generation of reactive oxygen species can lead to the selective killing of cancer cells .

Comparison with Similar Compounds

    Acetylferrocene: Similar to propionylferrocene but with an acetyl group instead of a propionyl group.

    Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.

    Ferrocenecarboxaldehyde: Contains a formyl group attached to the ferrocene core.

Uniqueness: Propionylferrocene is unique due to the presence of the propionyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This uniqueness makes it valuable in specific catalytic and synthetic applications where different reactivity and selectivity are required .

Properties

Molecular Formula

C13H14FeO-6

Molecular Weight

242.09 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

InChI

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-1;-5;

InChI Key

TYSBPDDRFBNBFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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